Comprehensive Technical Guide on 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine: Structure, Synthesis, and Target Engagement
Comprehensive Technical Guide on 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine: Structure, Synthesis, and Target Engagement
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The compound 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine (CAS: 1443287-27-1) represents a highly privileged heterocyclic scaffold in modern medicinal chemistry[1]. Characterized by a fused pyrazolo-pyrazine core, it serves as a potent bioisostere for purine, making it exceptionally valuable in the design of ATP-competitive kinase inhibitors and allosteric modulators[2]. This whitepaper dissects its physicochemical properties, pharmacophore architecture, rational synthetic methodologies, and self-validating analytical protocols.
Chemical Identity & Physicochemical Profiling
The structural architecture of 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine consists of an electron-deficient pyrazine ring fused to an electron-rich pyrazole ring. This push-pull electronic distribution creates a unique dipole moment and hydrogen-bonding profile. The addition of the 1-cyclobutyl group introduces a defined steric bulk that governs lipophilicity and spatial orientation within hydrophobic binding pockets.
Table 1: Quantitative Physicochemical Profile
| Parameter | Value | Pharmacological Significance |
| CAS Number | 1443287-27-1 | Unique chemical identifier[1]. |
| Molecular Formula | C9H11N5 | Determines exact mass for MS validation. |
| Molecular Weight | 189.22 g/mol | Low MW allows for extensive downstream derivatization without violating Lipinski's Rule of 5. |
| SMILES String | NC1=NN(C2CCC2)C3=NC=CN=C31 | Topological representation for in silico docking[3]. |
| Hydrogen Bond Donors (HBD) | 1 (-NH2 group) | Critical for anchoring to the kinase hinge region backbone. |
| Hydrogen Bond Acceptors (HBA) | 4 (Aromatic Ns) | Facilitates water-mediated interactions in the binding site. |
| Topological Polar Surface Area | ~85.4 Ų | Optimal for cellular permeability; potential for blood-brain barrier (BBB) penetration. |
Pharmacophore Architecture & Target Engagement
The pyrazolo[3,4-b]pyrazine core is not merely a structural framework; it is a functional warhead designed for precise target engagement.
Kinase and Phosphatase Inhibition
The scaffold is extensively documented in the patent literature for its ability to inhibit master regulatory kinases, most notably 3-phosphoinositide-dependent protein kinase-1 (PDK1) [2]. PDK1 possesses an N-terminal catalytic domain where the pyrazolo-pyrazine core mimics the adenine ring of ATP. The 3-amine group acts as a critical hydrogen bond donor to the carbonyl oxygen of the hinge region residues, while the pyrazine nitrogens act as acceptors.
Furthermore, derivatives of this scaffold have demonstrated profound efficacy as inhibitors of SHP2 phosphatase , a critical node in the RAS/MAPK signaling pathway[4]. By occupying the allosteric or active sites, these compounds prevent the downstream phosphorylation cascades responsible for tumor cell survival and proliferation.
Fig 2. Inhibition of the PDK1/Akt signaling cascade by pyrazolo[3,4-b]pyrazine derivatives.
Synthetic Handle for Derivatization
Beyond direct inhibition, the 3-amine serves as a versatile nucleophilic handle. As demonstrated in the synthesis of CFTR modulators, the primary amine can undergo amide coupling with complex carboxylic acids using standard reagents (e.g., HATU, N-methylmorpholine in DMF)[5]. This allows medicinal chemists to rapidly generate libraries of N-substituted heterocyclyl carboxamides.
Rational Synthetic Methodology
The synthesis of 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine relies on a highly regioselective nucleophilic aromatic substitution (SNAr) followed by a thermodynamically driven intramolecular cyclization[2].
Causality in Experimental Design
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Electrophile Selection: 3-Chloropyrazine-2-carbonitrile is chosen because the ortho-nitrile group strongly withdraws electron density, activating the C3 position for nucleophilic attack.
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Nucleophile Selection: Cyclobutylhydrazine hydrochloride provides the necessary alpha-effect nucleophilicity to displace the deactivated chlorine atom.
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Thermodynamic Control: The initial SNAr occurs readily, but the subsequent attack of the secondary hydrazine nitrogen onto the sp-hybridized nitrile carbon faces a high activation energy barrier. Therefore, prolonged heating (80 °C) in a protic solvent (ethanol) is required to drive the ring closure to completion[2].
Fig 1. Synthetic workflow for 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine via SNAr and cyclization.
Step-by-Step Protocol
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Initiation: To a round-bottom flask, add 3-chloropyrazine-2-carbonitrile (1.0 equiv) and cyclobutylhydrazine hydrochloride (1.2 equiv).
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Solvent & Base: Suspend the reagents in absolute ethanol (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA neutralizes the HCl salt of the hydrazine and acts as a non-nucleophilic proton scavenger during the SNAr, preventing side reactions.
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Cyclization: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 12–16 hours. Monitor the disappearance of the intermediate via TLC or LC-MS.
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Workup: Concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure product.
Self-Validating Analytical Protocols
To ensure scientific integrity, the synthesized compound must be verified through a closed-loop, self-validating analytical system. No single technique is sufficient; rather, the orthogonal combination of mass spectrometry, chromatography, and nuclear magnetic resonance establishes absolute confidence in the molecular structure[1].
Table 2: Orthogonal Analytical Validation System
| Analytical Technique | Target Parameter | Expected Outcome | Mechanistic Purpose |
| LC-MS (ESI+) | Mass-to-Charge Ratio (m/z) | 190.22 [M+H]⁺ | Soft ionization confirms the exact molecular mass without fragmentation, validating the empirical formula. |
| HPLC (C18 Reverse Phase) | Retention Time & AUC | >98% purity at 254 nm | Ensures the absence of unreacted starting materials or regioisomers prior to biological assays. |
| ¹H-NMR (400 MHz, DMSO-d6) | Chemical Shifts (δ) & Splitting | ~8.4 ppm (m, 2H, pyrazine)~5.5 ppm (s, 2H, -NH2)~5.2 ppm (m, 1H, cyclobutyl CH) | Maps the exact structural connectivity. The presence of the broad singlet at ~5.5 ppm confirms successful nitrile reduction/cyclization to the primary amine. |
Protocol Causality: If LC-MS yields 190.22 but ¹H-NMR lacks the ~5.5 ppm singlet, the cyclization step (Diagram 1, Node D) failed, and the sample remains trapped as the uncyclized SNAr intermediate. Only when all three parameters align is the protocol validated.
References
3.[2] Title: WO2011044157A1 - Heterocyclic compounds useful as pdk1 inhibitors Source: Google Patents URL:
4.[4] Title: WO2018081091A1 - Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors Source: Google Patents URL:
5.[5] Title: N-SUBSTITUTED HETEROCYCLYL CARBOXAMIDES - EP 2755652 B1 Source: European Patent Office (via Googleapis) URL: [Link]
Sources
- 1. 1443287-27-1 | 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 2. WO2011044157A1 - Heterocyclic compounds useful as pdk1 inhibitors - Google Patents [patents.google.com]
- 3. 1443291-78-8|1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine|BLDpharm [bldpharm.com]
- 4. WO2018081091A1 - Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
